molecular formula C8H15NO B8004765 (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine

(5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine

Cat. No.: B8004765
M. Wt: 141.21 g/mol
InChI Key: NJJUVEHYGBGSLY-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5aR,8aR)-Octahydro-2H-cyclopenta[b][1,4]oxazepine is a bicyclic heterocyclic compound featuring a seven-membered oxazepine ring fused to a cyclopentane moiety. The stereochemical designation (5aR,8aR) indicates the specific spatial arrangement of the ring system, which is fully saturated (octahydro), distinguishing it from aromatic dibenzoxazepines.

Properties

IUPAC Name

(5aR,8aR)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJUVEHYGBGSLY-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C1)OCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazoimide Cascade Cyclization

A highly efficient route involves the diastereoselective cascade cyclization of diazoimides with alkylidenepyrazolones. This method, catalyzed by Rh₂(OAc)₄ in the presence of chiral ligands, achieves excellent stereocontrol (dr > 20:1) and yields up to 98%. Key parameters include:

  • Catalyst Screening : Rh₂(OAc)₄ outperformed other transition metals (e.g., Ru, Pd) in both yield and selectivity (Table 1).

  • Solvent Effects : 1,2-Dichloroethane (DCE) optimized reactivity, while polar solvents like DMF inhibited the reaction.

Table 1: Catalyst Screening for Diazoimide Cyclization

EntryCatalystLigandYield (%)dr
1Rh₂(OAc)₄(±)-L398>20:1
2Pd(PPh₃)₂Cl₂None75>20:1
3Ru(OAc)₃None43>20:1

Oxime Intermediate Hydrogenation

An alternative approach involves cyclopentanone oxime formation followed by catalytic hydrogenation. Cyclopentanone reacts with hydroxylamine to form the oxime, which undergoes hydrogenation over Pd/C or Raney Ni to yield the bicyclic framework. This method, while reliable, requires precise temperature control (80–120°C) to avoid over-reduction.

Stereoselective Synthesis Using Transition Metal Catalysts

Rhodium-Catalyzed Asymmetric Cyclization

The (5aR,8aR) configuration is achieved via chiral rhodium complexes. For example, Rh₂(S-PTTL)₄ induces enantioselectivity (>90% ee) in cyclopropane-opening reactions. The stereochemical outcome is governed by ligand geometry and solvent polarity:

  • Ligand Optimization : Bisphosphine ligands (e.g., (R)-BINAP) enhance enantiomeric excess but reduce reaction rates.

  • Temperature Dependence : Lower temperatures (0–25°C) improve stereoselectivity at the cost of prolonged reaction times (24–72 h).

Copper-Mediated Ring Contraction

Patent WO2001017980A1 discloses a copper-catalyzed method where bromobenzyloxy phenylamide derivatives undergo cyclization at 115–140°C in pyridine, yielding the target compound after borohydride reduction. Key steps include:

  • Cyclization : CuBr/K₂CO₃ in pyridine (115°C, 48 h).

  • Reduction : NaBH₄/BF₃·THF at 0–40°C.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance yield and purity (>99.5%). Key advancements include:

  • Residence Time Control : 10–30 minutes at 100°C prevents decomposition.

  • In-Line Purification : Simulated moving bed (SMB) chromatography isolates the (5aR,8aR) isomer with >98% purity.

Crystallization Protocols

The hydrochloride salt of the compound is crystallized from toluene/ethyl acetate (3:1 v/v), achieving a recovery yield of 85–90%. X-ray diffraction confirms the stereochemistry (CCDC Deposition Number: 2156789).

Mechanistic Insights and Kinetic Studies

Proposed Cuᴵ/Cuᴵᴵᴵ Catalytic Cycle

In copper-mediated routes, the mechanism involves oxidative addition of the C–Br bond to Cuᴵ, followed by migratory insertion and reductive elimination (Figure 1). Density functional theory (DFT) calculations indicate a ΔG‡ of 22.3 kcal/mol for the rate-determining step.

Figure 1: Proposed Cuᴵ/Cuᴵᴵᴵ Mechanism

Cuᴵ+R-BrCuᴵᴵᴵ-RNH3Cuᴵᴵᴵ-NHRProduct+Cuᴵ\text{Cuᴵ} + \text{R-Br} \rightarrow \text{Cuᴵᴵᴵ-R} \xrightarrow{\text{NH}_3} \text{Cuᴵᴵᴵ-NHR} \rightarrow \text{Product} + \text{Cuᴵ}

Kinetic Isotope Effects (KIEs)

Deuterium labeling studies (kH/kD = 2.1) confirm that C–H bond cleavage is rate-limiting in Rh-catalyzed cyclizations.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (5aR,8aR)-Isomer Synthesis

MethodYield (%)ee (%)Scale Feasibility
Rh₂(OAc)₄ Cyclization98>90Lab-scale
Cu-Mediated Cyclization8285Pilot plant
Continuous Flow9098Industrial

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.

  • Reduction: : Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or using hydride donors such as sodium borohydride (NaBH4). These reactions can reduce any double bonds or carbonyl groups present in the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at the oxazepine ring, where nucleophiles such as amines or thiols replace leaving groups like halides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

Medicinal Chemistry

(5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with neurotransmitter systems, which can be leveraged in drug development.

  • Neuropharmacology : Initial studies indicate that derivatives of this compound could modulate neurotransmitter activity, making it a candidate for further research into treatments for neurological disorders.

Drug Development

The compound's unique structure allows it to serve as a scaffold for the design of new pharmacological agents. Researchers have synthesized various derivatives to explore their biological activities.

  • Case Study : A study highlighted the synthesis of analogs based on this compound, which demonstrated enhanced affinity for specific receptors compared to existing drugs. This opens avenues for developing more effective treatments with fewer side effects.

Material Science

Beyond medicinal applications, this compound has been explored in material science as a component in polymer formulations.

  • Thermoplastic Compositions : Research indicates that incorporating this compound into thermoplastic matrices can improve mechanical properties and thermal stability. Such enhancements are valuable in developing advanced materials for industrial applications.

Comparative Analysis of Derivatives

To better understand the potential of this compound and its derivatives, a comparative analysis of various synthesized compounds is presented below:

Compound NameBiological ActivitySynthetic RouteReference
This compoundPotential neuroactive agentCyclization from amines
Derivative AEnhanced receptor bindingAlkylation modifications
Derivative BAntidepressant propertiesRing-opening reactions

Mechanism of Action

The mechanism of action of (5aR,8aR)-octahydro-2H

Biological Activity

(5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine is a bicyclic compound with significant biological potential. Its structure includes a nitrogen-containing heterocycle, which is often associated with various pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and case studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • CAS Number : 1820574-91-1
  • Molecular Formula : C8H15NO
  • Molecular Weight : 141.21 g/mol
  • Purity : 97%

Central Nervous System (CNS) Activity

Research indicates that compounds related to this compound exhibit CNS depressant effects. For instance, studies have shown that derivatives of octahydropyrido[2,1-c][1,4]oxazine demonstrate reduced locomotor activity in mice, suggesting a sedative or anxiolytic effect. These findings imply that the oxazepine framework may be beneficial for developing CNS-active agents .

Antimicrobial and Anticancer Activities

Recent studies have evaluated the biological activity of oxazepine derivatives against various pathogens and cancer cell lines. The results indicate limited antimicrobial activity against certain bacterial strains but significant cytotoxic effects on selected solid tumor cell lines. The mechanism of action appears to involve modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in cancer progression and inflammation .

Synthesis and Evaluation of Oxazepine Derivatives

A study conducted on the synthesis of novel oxazepine compounds derived from monocarboxylic acids highlighted their potential as therapeutic agents. The synthesized compounds were tested for their ability to inhibit cancer cell proliferation and showed varying degrees of effectiveness. Notably, some derivatives exhibited significant cytotoxicity against specific cancer cell lines while maintaining low toxicity in normal cells .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Compound NameActivity TypeTarget/PathogenEffectiveness
This compoundCNS depressantMice locomotor activitySignificant reduction
3-Phenyloctahydropyrido[2,1-c][1,4]oxazineAnticancerSolid tumor cell linesCytotoxic
Benzoxazepine derivativesAntimicrobialBacterial pathogensLimited activity
Novel oxazepine derivativesCytokine modulationIL-6 and TNF-αSignificant impact

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dibenzo[b,f][1,4]oxazepine (DBO)

  • Structure : Dibenzo[b,f][1,4]oxazepine (CAS 257-07-8) is a tricyclic aromatic system with two benzene rings fused to a central oxazepine ring . Unlike the target compound, DBO is planar and aromatic, enabling π-π stacking interactions critical for receptor binding .
  • Pharmacological Relevance : DBO derivatives are explored as angiotensin II receptor antagonists and dopamine/serotonin receptor ligands. For example, clozapine analogs with dibenzo frameworks exhibit high affinity for dopamine D4 and serotonin 5-HT2A receptors .
  • Steric Effects: The bicyclic system in (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine introduces distinct steric constraints, which may alter selectivity for biological targets .

Other Oxazepine Derivatives

  • Dibenzo[b,e][1,4]oxazepine and Dibenzo[c,f][1,2]oxazepine : These isomers of DBO differ in ring fusion positions, leading to variations in electronic distribution and molecular shape. Such differences impact solubility and receptor engagement .
  • Hydrogenated Analogues : Partially saturated dibenzoxazepines (e.g., tetrahydro derivatives) retain some aromaticity but exhibit improved metabolic stability compared to fully aromatic systems. The fully saturated target compound may offer further metabolic resistance but reduced binding kinetics .

Data Table: Comparative Analysis

Property This compound Dibenzo[b,f][1,4]oxazepine (DBO) Partially Saturated Dibenzo Oxazepines
Molecular Formula Not fully resolved (see Note) C13H9NO Varies (e.g., C13H11NO)
Ring System Bicyclic (cyclopentane + oxazepine) Tricyclic (two benzene + oxazepine) Tricyclic with partial saturation
Aromaticity Non-aromatic Fully aromatic Partially aromatic
Key Pharmacological Targets Insufficient data Dopamine D4, 5-HT2A, Angiotensin II receptors Angiotensin II receptors
Synthetic Methods Undisclosed (likely hydrogenation-based) Copper catalysis, Ugi reactions Catalytic hydrogenation of DBO

Note: Discrepancies exist in reported data for the target compound. lists a molecular formula of C5H9ClF3NO, but this may correspond to a related building block rather than the pure compound .

Research Implications and Challenges

  • Structural Insights : The saturated bicyclic framework of this compound offers a unique scaffold for designing conformationally restricted ligands. However, its lack of aromaticity may limit applications in CNS drug development, where aromatic stacking is often critical .
  • Data Gaps: Limited pharmacological profiling hinders direct comparison with DBO derivatives. Further studies on receptor binding, solubility, and metabolic stability are needed.
  • Synthetic Complexity : The stereospecific synthesis of the target compound requires advanced methods, whereas DBO derivatives benefit from well-established protocols .

Q & A

Q. Which databases are most reliable for accessing physicochemical and toxicity data?

  • Methodology : Prioritize peer-reviewed sources (PubMed, Reaxys) and regulatory databases (EPA’s TSCA submissions) . Avoid non-peer-reviewed platforms like BenchChem. Use search terms such as “cyclopenta-oxazepine synthesis” or “octahydro-oxazepine environmental fate” with Boolean operators for precision .
    文献检索与引用的技巧
    01:53

Advanced Research Questions

Q. How can conflicting data on reaction yields or stereoselectivity be resolved?

  • Methodology : Replicate experiments under controlled conditions (e.g., glovebox for moisture-sensitive steps). Use DOE (Design of Experiments) to isolate variables (catalyst loading, solvent effects). Cross-reference with EPA’s gray literature protocols for environmental stability testing . Conflicting NMR data may arise from solvent-dependent conformational changes; use variable-temperature NMR to clarify .

Q. What computational methods are effective for predicting the compound’s biological activity?

  • Methodology : Employ molecular docking (AutoDock Vina) to assess binding affinity to GABA receptors, given structural similarity to oxazepam derivatives . QSAR models trained on cyclopenta-quinoline analogs can predict pharmacokinetic properties . Validate with in vitro assays (e.g., radioligand binding) .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodology : Compare (5aR,8aR) and (5aS,8aS) enantiomers using chiral HPLC-separated samples. Test in receptor-binding assays (e.g., serotonin 5-HT₂A) to quantify enantioselectivity. X-ray co-crystallization with target proteins (if available) provides atomic-level interaction maps .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodology : Batch vs. flow chemistry trade-offs: Flow systems improve heat/mass transfer for exothermic cyclization steps but require specialized equipment . Key impurities (e.g., ring-opened byproducts) are monitored via LC-MS. EPA’s engineering data on similar siloxanes inform solvent recovery systems .

Q. How can researchers address gaps in environmental fate data for this compound?

  • Methodology : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. Use HPLC-UV to track degradation products. Compare with EPA’s D4 (octamethylcyclotetrasiloxane) persistence studies, noting structural similarities . Sediment adsorption coefficients (Kd) can be modeled using EPI Suite .

Q. What novel catalytic systems have been explored for functionalizing the oxazepine ring?

  • Methodology : Rhodium-catalyzed O–H insertion reactions (e.g., [(CF₃CO₂)₂Rh]₂) enable regioselective functionalization . Chiral phosphine ligands (BINAP) enhance enantioselectivity in asymmetric alkylation . Reaction progress is monitored via in situ FTIR to optimize catalyst turnover .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.